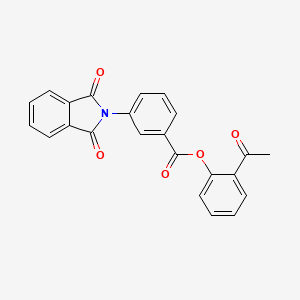
2-acetylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a solvent such as toluene and a catalyst like glacial acetic acid . Another method involves the esterification of anthranilic acid followed by coupling with phthaloyl-protected alanine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isoindoline-1,3-dione compounds.
科学的研究の応用
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate has several scientific research applications:
作用機序
The mechanism by which 2-acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects involves interactions with various molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit specific enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimide derivatives: Structurally related compounds that also possess a dioxoisoindoline moiety.
Uniqueness
2-Acetylphenyl 3-(1,3-dioxoisoindol-2-yl)benzoate is unique due to the presence of both the acetylphenyl and isoindoline-1,3-dione groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.
特性
分子式 |
C23H15NO5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(2-acetylphenyl) 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H15NO5/c1-14(25)17-9-4-5-12-20(17)29-23(28)15-7-6-8-16(13-15)24-21(26)18-10-2-3-11-19(18)22(24)27/h2-13H,1H3 |
InChIキー |
GSCACHPSCNIHCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)

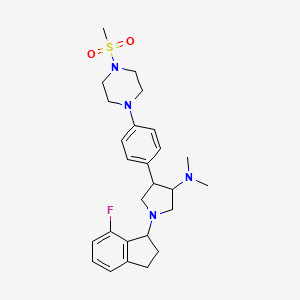
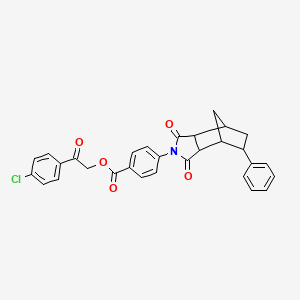
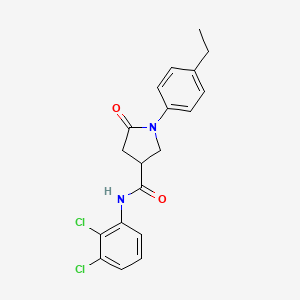
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
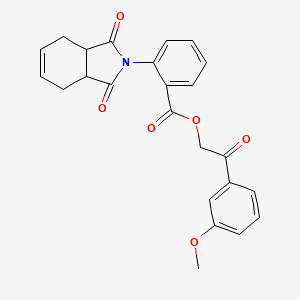
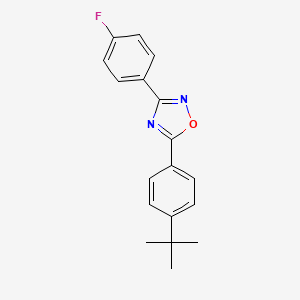
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
